molecular formula C8H7F2IO B12846454 3-(2,2-Difluoroethoxy)iodobenzene

3-(2,2-Difluoroethoxy)iodobenzene

Katalognummer: B12846454
Molekulargewicht: 284.04 g/mol
InChI-Schlüssel: CMWQVBGLMIYJOS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2,2-Difluoroethoxy)iodobenzene is an organic compound with the molecular formula C8H7F2IO It consists of a benzene ring substituted with an iodine atom and a 2,2-difluoroethoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Difluoroethoxy)iodobenzene typically involves the reaction of iodobenzene with 2,2-difluoroethanol in the presence of a base. The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3). The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2,2-Difluoroethoxy)iodobenzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-(2,2-Difluoroethoxy)iodobenzene has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-(2,2-Difluoroethoxy)iodobenzene involves its reactivity due to the presence of the iodine atom and the difluoroethoxy group. The iodine atom can participate in various substitution and coupling reactions, while the difluoroethoxy group can influence the compound’s electronic properties and reactivity. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(2,2-Difluoroethoxy)iodobenzene is unique due to the presence of both the iodine atom and the difluoroethoxy group. This combination imparts distinct reactivity and electronic properties, making it valuable in specific synthetic applications and research contexts .

Eigenschaften

Molekularformel

C8H7F2IO

Molekulargewicht

284.04 g/mol

IUPAC-Name

1-(2,2-difluoroethoxy)-3-iodobenzene

InChI

InChI=1S/C8H7F2IO/c9-8(10)5-12-7-3-1-2-6(11)4-7/h1-4,8H,5H2

InChI-Schlüssel

CMWQVBGLMIYJOS-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)I)OCC(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.